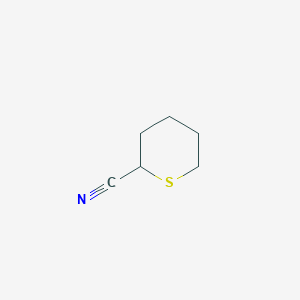

Thiane-2-carbonitrile

Description

Thiane-2-carbonitrile is a sulfur-containing heterocyclic compound featuring a six-membered saturated ring (thiane) with a cyano (-CN) functional group at the second position. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive nitrile moiety and structural versatility . Commercial suppliers list it at premium pricing (e.g., €1,577.00 for 500 mg), reflecting its specialized applications and synthesis complexity .

Properties

IUPAC Name |

thiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBIQKKIDXWWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772234 | |

| Record name | Thiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146428-12-8 | |

| Record name | Thiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiane-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of methyl tetrahydro-2H-thiopyran-2-carboxylate with appropriate reagents . Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Thiane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Chemistry

Thiane-2-carbonitrile serves as a fundamental building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions enhances its utility in developing new compounds with desired properties.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces oxygen-containing functional groups | Potassium permanganate, H₂O₂ |

| Reduction | Removes oxygen or adds hydrogen | Lithium aluminum hydride |

| Substitution | Replaces one functional group with another | Halogens, nucleophiles |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets and its efficacy as a therapeutic agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition of growth, suggesting its potential as an antibacterial agent.

Medicine

This compound is being investigated for its role in drug development. Its unique structure may contribute to the design of novel pharmaceuticals targeting specific diseases.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Investigated for its ability to inhibit tumor growth |

| Drug Development | Used as a scaffold for designing new therapeutic agents |

Industry

In industrial applications, this compound is utilized in the production of polymers and dyes. Its chemical properties make it suitable for creating materials with specific characteristics.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Polymer Production | Used as a monomer in polymer synthesis |

| Dye Manufacturing | Serves as an intermediate in dye production |

Mechanism of Action

The mechanism of action of thiane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, while the thiophene ring can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiane-2-carbonitrile belongs to a broader class of nitrile-functionalized heterocycles. Below is a comparative analysis with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Similarity scores computed based on structural and functional overlap with this compound .

Key Findings:

Substituents like formyl (-CHO) or amino (-NH₂) groups in analogs (e.g., 5-formylthiophene-2-carbonitrile) introduce additional reactive sites for functionalization .

Reactivity and Stability: The saturated thiane ring may exhibit greater conformational flexibility than aromatic analogs, influencing stereochemical outcomes in synthesis .

Applications: this compound is primarily used in small-molecule drug synthesis, whereas benzo[b]thiophene derivatives are leveraged in optoelectronic materials due to extended π-conjugation . Amino-substituted analogs (e.g., 3-Amino-5-ethylthiophene-2-carbonitrile) are precursors to herbicides, highlighting the role of substituents in directing application .

Biological Activity

Thiane-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of thioketones with nitriles or other electrophiles. The Gewald reaction is a notable synthetic route where 2,5-dihydroxy-1,4-dithiane reacts with activated nitriles to yield thiazolidine derivatives, which can include thiane structures .

Antimicrobial Activity

Recent studies have demonstrated that thiane derivatives exhibit potent antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, comparable to established antibiotics.

Antioxidant Properties

Thiane compounds have also been investigated for their antioxidant activity. In vitro assays reveal that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship suggests that modifications to the thiane ring enhance its antioxidant capacity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Variations in substituents on the thiane ring significantly influence its pharmacological properties. For example:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Methyl | Enhanced antimicrobial activity | Higher potency against Gram-positive bacteria |

| Ethyl | Increased antioxidant activity | Better free radical scavenging ability |

| Cyano group | Potent K+-channel opener | Potential antihypertensive effects |

These findings suggest that careful modification of the thiane structure can optimize its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study evaluated this compound against Mycobacterium tuberculosis, showing promising results with an MIC value of 0.93 μM, indicating strong potential as an anti-TB agent .

- Antioxidant Activity : In a comparative analysis, this compound was tested alongside other known antioxidants, demonstrating superior efficacy in reducing oxidative stress markers in cellular models .

- K+-Channel Opening : Research on a series of thiane derivatives revealed that certain modifications led to enhanced K+-channel opening activity, suggesting a pathway for developing new antihypertensive medications .

Q & A

Q. What team-based strategies optimize resource allocation for multi-institutional studies on this compound applications?

- Methodological Answer : Implement Agile project management with defined milestones (e.g., synthesis → characterization → bioassays). Assign roles based on expertise (e.g., computational chemists for DFT, synthetic chemists for scale-up). Use version-controlled electronic lab notebooks (ELNs) for real-time data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.